

Technical Guide: 3-Chloro-4-(trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B161636

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SMILES Notation: C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F

This comprehensive guide provides detailed technical information for researchers, scientists, and drug development professionals on **3-Chloro-4-(trifluoromethoxy)benzonitrile**, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Chloro-4-(trifluoromethoxy)benzonitrile**.

Property	Value	Source
Molecular Formula	C ₈ H ₃ ClF ₃ NO	[1]
Molecular Weight	221.57 g/mol	[1]
Melting Point	38°C to 40°C	[2]
Boiling Point	96°C at 13 mbar	[2]
Appearance	Solid	[3]
Solubility in Water	Low	[3]
Solubility in Organic Solvents	Soluble in common organic solvents (e.g., dichloromethane, toluene)	[3]
Stability	Stable under normal conditions	[3]
Storage	Room temperature, dry, sealed	[1]

Synthesis Protocols

Detailed methodologies for the synthesis of **3-Chloro-4-(trifluoromethoxy)benzonitrile** are outlined below.

Protocol 1: From 3-Chloro-4-trifluoromethoxybenzamide

This protocol details the synthesis of **3-Chloro-4-(trifluoromethoxy)benzonitrile** from 3-chloro-4-trifluoromethoxybenzamide.

Materials:

- 3-chloro-4-trifluoromethoxybenzamide (239.5 g, 1 mol)
- Thionyl chloride (SOCl₂) (750 ml)

Procedure:

- To 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, add 750 ml of thionyl chloride.

- Slowly heat the mixture to 85°C, corresponding to the evolution of gas.
- Once the reaction is complete, fractionally distill the mixture.
- The product is obtained at a boiling point of 96°C at 13 mbar.

Yield: 189 g (85% of theory)[2].

Protocol 2: From 3-Chloro-4-trifluoromethoxy aniline

This protocol outlines the synthesis from 3-chloro-4-trifluoromethoxy aniline through a multi-step process.

Overall Reaction Steps:

- Diazotization of 3-chloro-4-trifluoromethoxy aniline.
- Formaldoximation.
- Hydrolysis.
- Cyanation.

Results:

- Overall Yield: 31.5%[4]
- Purity: ≥99.2% (as determined by Gas Chromatography)[4]

The structure of the intermediate and the final product were confirmed by IR and elementary analysis[4]. A notable aspect of this method is that the menstruum from the cyanation step can be recovered and reused up to three times[4].

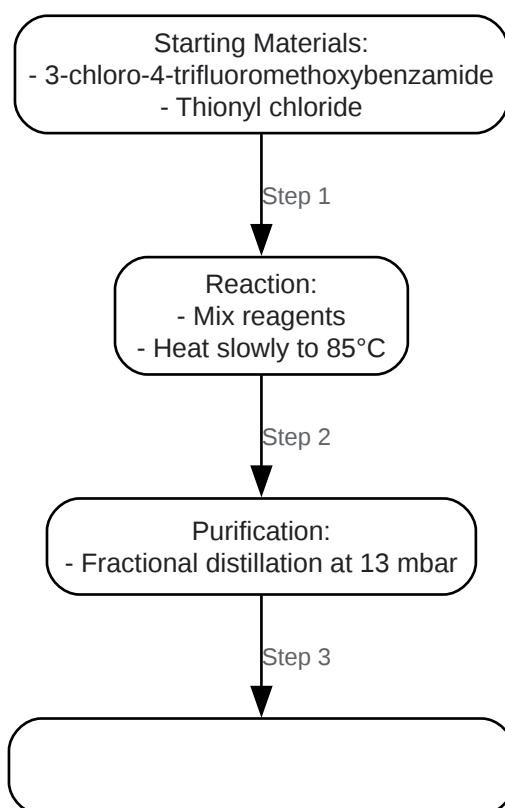
Applications in Synthesis

3-Chloro-4-(trifluoromethoxy)benzonitrile is a valuable building block in the development of new chemical entities. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability of the final compound[5]. The nitrile group is a versatile functional group that can be converted into various other functionalities, making it a key component in the

synthesis of diverse molecular scaffolds[6]. It is particularly utilized as an intermediate in the production of herbicides and insecticides[1].

Experimental Workflow: Synthesis from 3-Chloro-4-trifluoromethoxybenzamide

The following diagram illustrates the workflow for the synthesis of **3-Chloro-4-(trifluoromethoxy)benzonitrile** as described in Protocol 1.



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Caption: Synthesis workflow for **3-Chloro-4-(trifluoromethoxy)benzonitrile**.

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